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MASTP_PROSY Mastoparan -

MASTP_PROSY Mastoparan

Catalog Number: EVT-245305
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Mastoparan is primarily sourced from the venom of social wasps. The specific peptide MASTP_PROSY is a synthetic variant designed to enhance certain biological activities and stability compared to its natural counterparts. The synthesis of mastoparan-like peptides has been explored in various studies, focusing on their structural properties and functional capabilities.

Classification

Mastoparan falls under the category of antimicrobial peptides (AMPs), which are short peptides that exhibit a broad spectrum of activity against bacteria, fungi, and viruses. They are also classified as pore-forming peptides due to their ability to create pores in lipid membranes.

Synthesis Analysis

Methods

The synthesis of MASTP_PROSY Mastoparan typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins with the attachment of the first amino acid to a resin. Subsequent amino acids are added one at a time using coupling reagents that activate the carboxyl group of the incoming amino acid.
  2. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin using strong acids, followed by purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Molecular Structure Analysis

Structure

MASTP_PROSY Mastoparan exhibits a characteristic structure comprising hydrophobic and hydrophilic regions, which contribute to its amphipathic nature. The specific sequence and arrangement of amino acids determine its interaction with lipid membranes.

Data

  • Molecular Formula: C₁₈H₃₃N₃O₄S
  • Molecular Weight: Approximately 367.54 g/mol
  • Structural Features: Contains multiple hydrophobic residues that facilitate membrane insertion.
Chemical Reactions Analysis

Reactions

MASTP_PROSY Mastoparan can undergo various chemical reactions typical for peptides, including hydrolysis and oxidation. These reactions can affect its stability and biological activity.

Technical Details

  1. Hydrolysis: The peptide bond can be cleaved in aqueous environments, leading to the breakdown of the peptide into smaller fragments.
  2. Oxidation: Exposure to reactive oxygen species can modify cysteine residues within mastoparan, potentially altering its activity.
Mechanism of Action

Process

The mechanism by which MASTP_PROSY Mastoparan exerts its biological effects involves several steps:

  1. Membrane Interaction: The peptide binds to lipid bilayers due to its amphipathic nature.
  2. Pore Formation: Upon insertion into the membrane, mastoparan induces conformational changes that lead to pore formation, disrupting membrane integrity.
  3. Cellular Effects: This disruption can result in ion leakage, altered cell signaling, and ultimately cell death or apoptosis in susceptible cells.

Data

Studies have demonstrated that mastoparan can affect ion channels and cellular processes such as apoptosis by altering membrane potential and permeability.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: Generally stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to heat.
  • pH Sensitivity: Activity may vary with pH changes due to alterations in charge distribution.
Applications

Scientific Uses

MASTP_PROSY Mastoparan has been explored for various scientific applications:

  1. Antimicrobial Research: Investigated for its potential as an antimicrobial agent against bacterial infections.
  2. Drug Delivery Systems: Its ability to permeate cell membranes makes it a candidate for enhancing drug delivery mechanisms.
  3. Cell Biology Studies: Used as a tool to study membrane dynamics and cellular processes related to apoptosis.
Biosynthesis and Molecular Diversity of Mastoparan Peptides in Hymenoptera Venoms

Genomic and Proteomic Characterization of Mastoparan Precursors in Social vs. Solitary Wasps

Mastoparan biosynthesis originates from precursor proteins encoded within venom gland transcriptomes. Social wasps (Vespidae) exhibit genomic amplification of mastoparan genes, enabling greater peptide diversity. For example, Polybia paulista venom contains >10 mastoparan isoforms derived from multiple paralogous genes, each encoding a prepropeptide with a signal sequence, pro-region, and mature peptide domain [1] [4]. Proteomic analyses reveal that mastoparans constitute 50–60% of social wasp venoms by dry weight, reflecting extensive gene expression and proteolytic processing [9] [10]. In contrast, solitary eumenine wasps (Eumeninae) like Eumenes micado express fewer isoforms (e.g., EMP-EM1 and EMP-EM2), with precursor genes showing simpler architectures and lower transcript abundance [2] [7].

Table 1: Mastoparan Precursor Features in Social vs. Solitary Wasps

FeatureSocial Wasps (e.g., Polybia paulista)Solitary Wasps (e.g., Eumenes micado)
Gene Copy NumberHigh (gene family expansion)Low (1–2 isoforms)
Prepropeptide Length70–85 residues55–65 residues
Proteolytic Cleavage SitesMultiple (e.g., KR, RR motifs)Single (R or K motifs)
Venom Abundance50–60%10–20%

Proteolytic maturation involves furin-like convertases cleaving at basic residues (Arg/Lys) flanking the mature peptide. Social wasp precursors often contain multiple cleavage sites, enabling combinatorial processing and isoform diversification [4] [10]. Solitary wasp precursors undergo simpler processing, yielding 1–2 dominant peptides [2].

Evolutionary Divergence in Mastoparan Sequence Motifs Across Vespidae Subfamilies

Mastoparan sequences exhibit subfamily-specific adaptations linked to ecological functions. Polistinae (paper wasps) and Vespinae (hornets) peptides prioritize cationic amphipathicity for membrane disruption, while Eumeninae (solitary wasps) show divergent hydrophobic cores:

Table 2: Sequence Motif Variation in Vespidae Subfamilies

SubfamilyRepresentative SequenceConserved MotifsBiological Emphasis
PolistinaePolybia-MPII (IDWKKLLDAAWQIL-NH₂)N-terminal basic clusterMast cell degranulation
VespinaeMastoparan-L (INLKALAALAKKIL-NH₂)Central hydrophobic core (L/I)Broad cytolysis
EumeninaeEMP-EM1 (LKLMGIVKKVLGAL-NH₂)C-terminal amidationAntimicrobial specificity

Key evolutionary patterns include:

  • Cationic Residue Distribution: Social wasp mastoparans (e.g., Vespula lewisii Mastoparan-L) contain 3–4 Lys/Arg residues, enhancing electrostatic interactions with mammalian membranes [3] [9]. Solitary wasp analogs (e.g., Anterhynchium flavomarginatum EMP-AF) retain 2–3 basic residues but position them to minimize hemolysis [2] [7].
  • Hydrophobic Core Optimization: Hornet (Vespinae) peptides like Mastoparan-X (INWKQIAAMAKKLL-NH₂) maximize leucine/isoleucine content (≥8 residues) for non-specific membrane insertion [9]. Eumenine mastoparans incorporate valine/alanine to reduce hemolytic potency while maintaining antibacterial activity [2] [7].
  • Taxon-Specific Innovations: Polistes spp. evolved dominulins (e.g., Dominulin A: INWKKIAEVGGKILSSL-NH₂) with extended C-termini enhancing chemotactic activity—an adaptation for colony defense [5] [7].

Table 3: Functional Residue Conservation in Mastoparan Subfamilies

Structural FeatureVespinaePolistinaeEumeninae
Net Charge (pH 7)+3 to +4+4 to +5+2 to +3
Hydrophobic Residues60–70%50–60%50–55%
C-Terminal Amidation100%100%85%

Post-Translational Modifications: C-Terminal Amidation and Prosequence Processing Mechanisms

C-terminal α-amidation is the hallmark PTM of mastoparans, occurring in >90% of characterized peptides. This modification is catalyzed by peptidylglycine α-amidating monooxygenase (PAM), which requires a glycine-extended precursor. Genomic data confirm that social and solitary wasp mastoparan genes encode C-terminal glycine residues (e.g., Protopolybia-MP precursor: -GKKVLGALG) [5] [8]. PAM oxidizes glycine to yield the α-amide, enhancing peptide stability and membrane affinity by 3–5 fold [8] [10].

Additional PTMs include:

  • Prosequence Cleavage: Solitary wasp precursors (Eumenes rubrofemoratus) undergo delayed prodomain removal (e.g., 15-residue extensions), potentially regulating toxicity during prey paralysis [2] [5].
  • Disulfide Bond Formation: Rare in classical mastoparans, but Polistes stigma chemotactic peptides (e.g., Ps1417) contain cystine knots stabilizing β-hairpin structures [5].
  • Glycosylation: Protopolybia exigua mastoparans show O-linked glycosylation at serine residues, modulating immune cell interactions [10].

Table 4: Mastoparan Post-Translational Modifications

ModificationEnzyme/MechanismFunctional ImpactExample Peptide
C-Terminal AmidationPeptidylglycine α-amidating monooxygenaseIncreases half-life and membrane affinityPolybia-MPII (IDWKKLLDAAWQIL-NH₂)
Prodomain RemovalFurin-like convertasesActivates mature peptideEMP-ER (FDIMGLIKKVAGAL-NH₂)
Disulfide BondingEndoplasmic reticulum oxidoreductasesStabilizes non-helical conformationsPs1556 (Polistes stigma)

Proteomic studies reveal taxon-specific PTM patterns: social wasps prioritize amidation for potency, while solitary wasps utilize diverse modifications like Eumenes micado EMP-EM1’s N-terminal pyroglutamination enhancing receptor specificity [2] [8].

Properties

Product Name

MASTP_PROSY Mastoparan

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